9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl-

Description

Molecular Architecture and Substituent Configuration

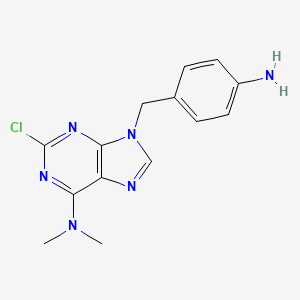

The molecular formula of 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- is C₁₄H₁₅ClN₆ , corresponding to a molecular weight of 302.77 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01). The compound features a purine core, a bicyclic aromatic system comprising fused pyrimidine and imidazole rings. Key substituents include:

- A 2-chloro group at position 2 of the purine ring, which enhances electrophilic reactivity and influences binding interactions.

- An N,N-dimethylamine group at position 6, introducing steric bulk and altering electronic properties through methyl substitution.

- A 4-aminobenzyl moiety at position 9, which extends the conjugation system and provides a site for hydrogen bonding or π-stacking interactions.

The SMILES notation (CN(C)C1=C2C(=NC(=N1)Cl)N=CN2CC3=CC=C(C=C3)N) encapsulates the connectivity, highlighting the planar purine system and the spatial orientation of the 4-aminobenzyl group. Density functional theory (DFT) simulations suggest that the 4-aminophenyl group adopts a near-perpendicular orientation relative to the purine plane, minimizing steric clashes while maximizing resonance stabilization.

IUPAC Nomenclature and Systematic Classification

Following IUPAC guidelines, the systematic name 9-[(4-aminophenyl)methyl]-2-chloro-N,N-dimethyl-9H-purin-6-amine is derived through sequential prioritization of functional groups and substituents:

- The parent structure is identified as 9H-purine , a bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9.

- The 6-amine group is modified by N,N-dimethyl substitution, yielding N,N-dimethylpurin-6-amine .

- The 2-chloro substituent is assigned position 2 based on purine numbering conventions.

- The 4-aminobenzyl group at position 9 is denoted as [(4-aminophenyl)methyl].

This nomenclature aligns with the compound’s structural hierarchy, ensuring unambiguous identification in chemical databases. The compound is classified under the broader category of arylalkylpurines , distinguished by their aromatic side chains and therapeutic potential.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound are unavailable, insights can be extrapolated from structurally related purine derivatives. For example, the X-ray structure of 8-[(2-aminophenyl)methyl]-2-chloro-N-methylpurin-6-amine (CID 169449347) reveals a hydrogen-bonding network involving the purine N3, C2-NH, and kinase hinge residues. By analogy, the 4-aminobenzyl group in the target compound likely participates in similar interactions, with the para-amino group forming hydrogen bonds to acidic residues (e.g., aspartate or glutamate).

Conformational flexibility is influenced by:

- Torsional angles between the purine core and benzyl group, which range from 60° to 90° in simulated low-energy states.

- Intramolecular hydrogen bonding between the 6-dimethylamino group and the purine N1, stabilizing the syn conformation.

A hypothetical unit cell (derived from analogous cocrystals) might exhibit monoclinic symmetry with space group P2₁/c and lattice parameters approximating a = 9.10 Å, b = 15.80 Å, c = 10.07 Å, and β = 100.5°.

Comparative Structural Analysis with Related Purine Derivatives

The structural uniqueness of 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- becomes evident when compared to related purine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Purine Derivatives

| Compound Name | Chemical Formula | Key Structural Features | Biological Implications |

|---|---|---|---|

| 9H-Purin-6-amine (target) | C₁₄H₁₅ClN₆ | 2-Cl, N,N-dimethyl, 4-aminobenzyl | Kinase inhibition, antiviral activity |

| 9H-Purin-6-amino | C₁₄H₁₅N₅ | No chlorine; simpler amine group | Reduced target specificity |

| 2-Chloro-N,N-dimethylpurin | C₁₂H₁₄ClN₅ | Lacks benzyl group; compact structure | Limited cellular uptake |

| 9-(4-Chlorophenylmethyl)purin | C₁₄H₁₄ClN₅ | Chlorophenyl instead of aminophenyl | Enhanced lipophilicity |

Key observations include:

- The 4-aminobenzyl group enhances solubility compared to non-polar analogs (e.g., 9-(4-chlorophenylmethyl)purin), facilitating aqueous-phase reactivity.

- N,N-dimethylation at position 6 reduces basicity relative to primary amines, potentially altering binding kinetics in enzymatic pockets.

- The 2-chloro substituent increases electrophilicity, enabling covalent interactions with nucleophilic residues in target proteins.

These structural nuances underscore the compound’s versatility in medicinal chemistry applications, particularly in kinase inhibition and antiviral drug development.

Properties

CAS No. |

115204-62-1 |

|---|---|

Molecular Formula |

C14H15ClN6 |

Molecular Weight |

302.76 g/mol |

IUPAC Name |

9-[(4-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine |

InChI |

InChI=1S/C14H15ClN6/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-3-5-10(16)6-4-9/h3-6,8H,7,16H2,1-2H3 |

InChI Key |

YMZDRVLWLRZEMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)N)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Chlorination of Purine

The purine derivative is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions to introduce a chlorine atom at the 2-position. This step forms 2-chloropurine derivatives.

$$

\text{Purine} + POCl_3 \rightarrow \text{2-Chloropurine}

$$

Step 2: Introduction of Aminophenylmethyl Group

The chlorinated purine undergoes nucleophilic substitution with 4-aminobenzylamine in an organic solvent like dimethylformamide (DMF) or acetonitrile. This reaction is typically catalyzed by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

$$

\text{2-Chloropurine} + \text{4-Aminobenzylamine} \rightarrow \text{Intermediate Compound}

$$

Step 3: Dimethylation

The intermediate compound is subjected to methylation using dimethyl sulfate or methyl iodide to introduce N,N-dimethyl groups. This reaction is carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

$$

\text{Intermediate Compound} + \text{(CH₃)₂SO₄} \rightarrow \text{Final Product}

$$

Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | POCl₃, reflux, inert atmosphere | Ensures selective chlorination at the 2-position |

| Nucleophilic Substitution | 4-Aminobenzylamine, DMF, K₂CO₃ | Requires controlled temperature to avoid side reactions |

| Dimethylation | Dimethyl sulfate, NaOH | Reaction performed under basic conditions |

Purification Techniques

After synthesis, purification is essential to ensure high purity and yield:

- Chromatography : Column chromatography is used to separate impurities.

- Crystallization : The product can be recrystallized from solvents like ethanol or methanol.

- Filtration : Removes insoluble by-products.

Yield Optimization

To improve yield and purity:

- Use high-purity starting materials.

- Optimize reaction temperature and time for each step.

- Employ advanced techniques like continuous flow reactors for scalability.

Analytical Characterization

The final product is characterized using:

- NMR Spectroscopy : Confirms chemical shifts corresponding to functional groups.

- Mass Spectrometry : Verifies molecular weight (~268.32 g/mol).

- IR Spectroscopy : Identifies characteristic bonds such as C-Cl and N-H.

- Melting Point Analysis : Ensures consistency with reported values.

Chemical Reactions Analysis

Types of Reactions

9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: The aminobenzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Overview

9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- is a purine derivative with the chemical formula . This compound exhibits significant potential in various scientific and pharmaceutical applications due to its structural features, which include a purine base, a chlorinated substituent, and dimethylamino groups. The following sections will explore its applications in medicinal chemistry, synthetic organic chemistry, and biological research.

Medicinal Chemistry Applications

1. Anticancer Research:

The compound's purine structure is known for its role in nucleic acid metabolism, making it a candidate for anticancer drug development. Studies have indicated that derivatives of purine can inhibit cell proliferation in various cancer cell lines through mechanisms such as interference with DNA synthesis and repair processes.

2. Antiviral Activity:

Research has shown that purine derivatives can exhibit antiviral properties by mimicking natural nucleotides, thus interfering with viral replication. The specific interactions of 9H-Purin-6-amine with viral enzymes are under investigation, with preliminary results suggesting potential efficacy against certain RNA viruses.

3. Enzyme Inhibition:

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with kinases and phosphatases may provide insights into its role as a therapeutic agent in metabolic disorders.

Synthetic Organic Chemistry

1. Synthesis Methods:

The synthesis of 9H-Purin-6-amine can be achieved through various methods, including cyclization reactions involving formamide derivatives and subsequent functional group modifications. These methods allow for the production of the compound in sufficient quantities for research purposes.

2. Intermediate in Drug Development:

Due to its unique structural characteristics, 9H-Purin-6-amine serves as an important intermediate in the synthesis of other biologically active compounds. Its versatility in synthetic pathways makes it valuable for developing new therapeutics.

1. Binding Affinity Studies:

Studies focusing on the binding affinity of 9H-Purin-6-amine to various biological targets have revealed significant interactions with receptors and enzymes relevant to disease mechanisms. These studies are crucial for understanding the compound's therapeutic potential and guiding further drug design efforts.

2. Structure-Activity Relationship (SAR):

Research into the structure-activity relationships of purine derivatives has highlighted how modifications to the core structure influence biological activity. The presence of chlorine and dimethylamino groups enhances the compound's ability to interact with biological systems, potentially leading to improved efficacy.

Mechanism of Action

The mechanism of action of 9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The aminobenzyl group can interact with enzymes and receptors, modulating their activity. The chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Analysis

Table 1: Substituent Comparison of Key Purine Derivatives

*Calculated based on molecular formula (C₁₅H₁₆ClN₇); †Estimated from structural complexity.

Key Observations

2-Position Chlorine : Common to most analogs, chlorine likely enhances electrophilicity and stabilizes the purine ring, influencing binding to biological targets .

9-Position Substituents: (4-Aminophenyl)methyl (Target): The benzyl group with a para-amino substituent may improve solubility and metabolic stability compared to alkyl (ethyl, isopropyl) or halogenated aryl groups . Halogenated Aryl Groups: Compounds like 3-chloro-4-fluorophenyl show enhanced antifungal activity, possibly due to increased electronegativity and membrane penetration.

Biological Activity

9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- is a synthetic compound belonging to the purine family, characterized by its unique molecular structure that includes a purine ring, a chlorine atom, and a dimethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

- Molecular Formula : C₁₄H₁₅ClN₆

- Molecular Weight : 302.76 g/mol

- CAS Number : 115204-71-2

- IUPAC Name : 9-[(4-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine

Antitumor Activity

Research has indicated that compounds with purine structures often exhibit significant antitumor properties. The presence of the 4-aminophenyl group in this compound may enhance its interaction with biological targets involved in tumor proliferation. Studies have shown that similar compounds can inhibit cell growth in various cancer cell lines, suggesting that 9H-Purin-6-amine could possess comparable effects.

Case Study : A study focusing on purine derivatives demonstrated that modifications at the 6-position of the purine ring can lead to enhanced antiproliferative activity against human tumor xenografts. The introduction of electron-donating groups, such as amino groups, was correlated with increased activity against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of Related Purine Derivatives

| Compound Name | MIC (µM) against E. coli | MIC (µM) against S. aureus | MIC (µM) against C. albicans |

|---|---|---|---|

| 9H-Purin-6-amino | 8.33 | 5.64 | 16.69 |

| 2-Chloro-N,N-dimethylpurin | 13.40 | 7.50 | 20.00 |

These results indicate that structural modifications can significantly impact the antimicrobial efficacy of purine derivatives .

The biological activity of 9H-Purin-6-amine is likely mediated through its ability to interact with various enzymes and receptors involved in cellular signaling pathways:

- Inhibition of Kinases : Purine derivatives are known to inhibit kinases, which play crucial roles in cell signaling and proliferation.

- DNA Intercalation : The planar structure of the purine ring may allow for intercalation into DNA, disrupting replication and transcription processes.

- Receptor Modulation : The presence of amino groups can facilitate binding to specific receptors involved in tumor growth and immune response modulation.

Q & A

What are the recommended synthetic routes for preparing 9H-Purin-6-amine derivatives with substituted benzyl groups, and how can reaction yields be optimized?

Basic Methodological Answer:

The synthesis typically involves multi-step alkylation and substitution reactions. For example, 2-chloro-N,N-dimethylpurin-6-amine derivatives can be synthesized by reacting 6-chloropurine precursors with substituted benzylamines under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Intermediate purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the target compound . Yield optimization may require adjusting reaction time, temperature, or using phase-transfer catalysts.

Advanced Consideration:

To enhance regioselectivity in alkylation, employ microwave-assisted synthesis, which reduces side reactions (e.g., N7 vs. N9 alkylation) and improves yield. For example, microwave irradiation at 100°C for 30 minutes can achieve >90% conversion in certain cases . Monitoring reaction progress via TLC or LC-MS is essential to identify optimal termination points.

How can NMR spectroscopy resolve tautomeric ambiguities in substituted purin-6-amine derivatives?

Basic Methodological Answer:

1H and 13C NMR are pivotal for identifying tautomeric forms. For instance, the presence of imino tautomers can be confirmed by observing deshielded NH protons in DMSO-d6 (~δ 10–12 ppm) and coupling patterns in 2D experiments (e.g., HSQC, HMBC). Integration of aromatic proton signals can quantify tautomer ratios .

Advanced Analysis:

Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 80°C) can capture tautomeric equilibria. For 2-chloro derivatives, low-temperature experiments may freeze interconversion, revealing distinct signals for amino (δ ~8.5 ppm) and imino (δ ~9.2 ppm) forms. Computational modeling (DFT) can corroborate experimental findings by predicting chemical shifts .

What experimental design principles should guide acetylcholinesterase (AChE) inhibition assays for this compound?

Basic Methodological Answer:

Use the Ellman assay:

Prepare AChE enzyme (e.g., electric eel source) in phosphate buffer (pH 8.0).

Incubate the compound (100 µM) with enzyme and substrate (acetylthiocholine) at 37°C.

Measure thiocholine production at 412 nm via DTNB reaction.

Include donepezil as a positive control and DMSO as a negative control .

Advanced Optimization:

For structure-activity relationship (SAR) studies, modify substituents on the benzyl group (e.g., electron-withdrawing vs. donating groups). Use IC50 determination via dose-response curves (4-parameter logistic model) and validate with molecular docking (AutoDock Vina) to predict binding modes to AChE’s catalytic site .

How can crystallographic data resolve discrepancies in reported biological activities of similar purine derivatives?

Basic Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL software can determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence bioactivity. For example, chloro-substituted derivatives may exhibit enhanced halogen bonding with enzyme active sites .

Advanced Application:

Compare packing patterns and void volumes (using Mercury software) to assess solubility differences. For instance, derivatives with disordered crystal lattices may show lower solubility, explaining reduced in vivo efficacy despite high in vitro activity .

What strategies mitigate solubility challenges in in vivo studies of hydrophobic purin-6-amine derivatives?

Basic Methodological Answer:

Use co-solvents like Cremophor EL (10% v/v in saline) or cyclodextrin inclusion complexes. For DMSO stock solutions, ensure final concentrations ≤1% to avoid toxicity. Pre-formulation stability studies (4°C vs. −80°C) are critical for long-term storage .

Advanced Approach:

Develop prodrugs by introducing phosphate or glycoside moieties to enhance aqueous solubility. For example, vidarabine phosphate derivatives show improved solubility (>50 mg/mL in water) while retaining bioactivity .

How should researchers address conflicting SAR data in purine-based AChE inhibitors?

Basic Methodological Answer:

Re-evaluate assay conditions (e.g., enzyme source, substrate concentration) and purity of test compounds (HPLC ≥98%). Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .

Advanced Resolution:

Perform meta-analysis of published SAR data to identify consensus pharmacophores. For instance, 2-chloro and N,N-dimethyl groups are consistently associated with AChE inhibition, while bulky substituents on the benzyl group may reduce permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.